molecular formula C20H16ClN3O2S B2629635 N-(4-chlorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)furan-3-carboxamide CAS No. 1172453-38-1

N-(4-chlorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)furan-3-carboxamide

Cat. No.: B2629635
CAS No.: 1172453-38-1
M. Wt: 397.88
InChI Key: DZUZRLCWFQIXOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)furan-3-carboxamide is a synthetically designed small molecule that integrates multiple privileged heterocyclic structures, making it a valuable compound for pharmaceutical and agrochemical research. Its core structure features a benzothiazole ring, a scaffold renowned for its diverse biological activities . The molecule is further functionalized with a 2,5-dimethylfuran carboxamide group, connected via a flexible N-(pyridin-3-ylmethyl) linker. This specific architecture suggests potential for multi-target interactions within biological systems.Primary research applications for this compound are anticipated in the realm of antifungal and antimicrobial agent development. Structurally similar benzothiazole-containing molecules have demonstrated significant promise as Succinate Dehydrogenase (SDH) inhibitors . SDH is a crucial enzyme in the mitochondrial respiratory chain of fungi and a validated target for fungicide discovery. Hydrophobic interactions are a key driving force for the binding of such ligands to the SDH enzyme . Furthermore, the presence of both the benzothiazole and pyridine motifs is commonly associated with various other pharmacologically relevant activities, including anticancer, anti-inflammatory, and antiviral effects, positioning this compound as a versatile intermediate for hit-to-lead optimization campaigns .The product is provided for non-human research applications only. It is intended for use by qualified researchers in controlled laboratory settings for purposes such as biological screening, structure-activity relationship (SAR) studies, and mechanistic investigations. Not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2S/c1-12-9-15(13(2)26-12)19(25)24(11-14-5-4-8-22-10-14)20-23-18-16(21)6-3-7-17(18)27-20/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUZRLCWFQIXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Cellular Effects

The cellular effects of N-(4-chloro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-3-yl)methyl]furan-3-carboxamide are yet to be fully elucidated. It is known that benzothiazole derivatives can have a significant impact on cellular processes. For instance, they have been found to exhibit potent and specific activity against M. tuberculosis.

Biological Activity

N-(4-chlorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)furan-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer, antimicrobial, and anticonvulsant properties, supported by case studies and relevant data.

Chemical Structure and Properties

The molecular formula of the compound is C20H16ClN3O2SC_{20}H_{16}ClN_{3}O_{2}S, with a molecular weight of 397.9 g/mol. The structure includes a thiazole ring, which is known for contributing to various biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole moieties exhibit significant anticancer properties. For instance, thiazole derivatives have shown promising results in inhibiting the growth of various cancer cell lines.

Case Study:
A study assessing the cytotoxic effects of various thiazole derivatives reported that certain compounds had IC50 values lower than 1 µg/mL against A-431 cells, indicating potent activity . The presence of electron-withdrawing groups like chlorine enhances the anticancer efficacy by increasing the compound's lipophilicity and cellular uptake.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)
Compound 1A-4310.98
Compound 2Jurkat1.61
This compoundTBD

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. The compound may exhibit activity against both Gram-positive and Gram-negative bacteria.

Research Findings:
A recent study reported that thiazole-based compounds demonstrated minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against certain bacterial strains . The structural features such as the thiazole ring and substituents significantly influence their antimicrobial potency.

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus31.25
Compound BE. coliTBD
This compoundTBD

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been explored with varying degrees of success. Compounds with specific structural characteristics have shown promise in reducing seizure activity in animal models.

Case Study:
In a controlled study, several thiazole derivatives were tested for their anticonvulsant effects using the pentylenetetrazol (PTZ) model. One derivative exhibited a significant reduction in seizure duration compared to the control group .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Thiazole Ring: Essential for biological activity due to its electron-withdrawing properties.
  • Chloro Group: Enhances lipophilicity and potentially increases cellular uptake.
  • Dimethyl Substitution: Contributes to the overall stability and reactivity of the compound.

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